O-(4-Nitrophenyl)hydroxylamine CAS number and properties
O-(4-Nitrophenyl)hydroxylamine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of O-(4-Nitrophenyl)hydroxylamine, a key reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and a key reaction, outlines safety and handling procedures, and discusses its role as a versatile building block in the creation of complex organic molecules.
Chemical and Physical Properties
O-(4-Nitrophenyl)hydroxylamine, identified by the CAS Number 33543-55-4 , is a pale yellow solid at room temperature.[1] It is a crucial intermediate for synthetic chemists, valued for its reactivity in forming new chemical bonds.[1]
Quantitative Data
The key quantitative properties of O-(4-Nitrophenyl)hydroxylamine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 33543-55-4 | [2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [2] |
| Molecular Weight | 154.12 g/mol | [2][4] |
| Melting Point | 126-127 °C | [1] |
| Purity | Typically >98% | [3] |
| Physical Form | Solid | |
| Appearance | White to pale yellow | [1] |
| Storage Temperature | 2-8 °C (Refrigerator) |
Synthesis of O-(4-Nitrophenyl)hydroxylamine
A common and effective method for the synthesis of O-(4-Nitrophenyl)hydroxylamine and its derivatives is through the reduction of the corresponding oximes.[5][6]
Experimental Protocol: Synthesis from an Oxime Precursor
This protocol is adapted from a general method for the synthesis of O-(4-nitrophenyl)hydroxylamines from their respective oximes.[5][6]
Materials:
-
Appropriate oxime precursor
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
-
Magnetic stirrer
-
pH meter
Procedure:
-
Dissolve the starting oxime in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanoborohydride (NaBH₃CN) in methanol to the cooled oxime solution.
-
Carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of hydrochloric acid. Monitor the pH closely.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a solution of sodium hydroxide.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude O-(4-Nitrophenyl)hydroxylamine by recrystallization or column chromatography.
The synthesis yields for this type of reaction are typically in the range of 65-75%.[5][6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of O-(4-Nitrophenyl)hydroxylamine.
Application in Chemoselective Amide Formation
O-(4-Nitrophenyl)hydroxylamine is a valuable reagent for the chemoselective formation of amides from pyruvic acid derivatives. This reaction is significant in peptide synthesis and the development of novel pharmaceuticals.[5][6]
Experimental Protocol: Amide Formation
The following is a generalized protocol for the reaction of an O-(4-nitrophenyl)hydroxylamine with a pyruvic acid derivative.[5]
Materials:
-
O-(4-Nitrophenyl)hydroxylamine or a derivative
-
Pyruvic acid derivative
-
Solvent (e.g., a mixture of DMSO and phosphate-buffered saline)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the O-(4-nitrophenyl)hydroxylamine derivative in the chosen solvent system in a reaction vessel.
-
Add the pyruvic acid derivative to the solution. Typically, a slight excess of the pyruvic acid derivative is used.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the amide product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.
-
Upon completion, the desired amide can be isolated and purified using standard chromatographic techniques.
This reaction demonstrates high chemoselectivity, proceeding efficiently even in the presence of other nucleophilic functional groups like amines, thiols, and alcohols.[5]
Reaction Workflow Diagram
Caption: Workflow of chemoselective amide bond formation.
Safety and Handling
O-(4-Nitrophenyl)hydroxylamine is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger |
| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects | Warning |
Data sourced from PubChem.[2]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[7]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[7]
Handling and Storage
-
Handling: Avoid dust formation and contact with skin and eyes. Use in a well-ventilated area.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep refrigerated at 2-8 °C.
Conclusion
O-(4-Nitrophenyl)hydroxylamine is a valuable and versatile reagent in organic synthesis. Its ability to participate in chemoselective reactions makes it particularly useful in the complex synthetic pathways required for drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. Researchers and scientists can leverage the information in this guide to facilitate their work with this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. O-(4-Nitrophenyl)hydroxylamine | C6H6N2O3 | CID 15562106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > O-(4-Nitrophenyl)hydroxylamine - [N69631] [synthonix.com]
- 4. 4-Nitrophenylhydroxylamine | C6H6N2O3 | CID 5486551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
